N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Description
N-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a heterocyclic compound featuring a triazoloazepine core fused with a seven-membered azepine ring. The aniline group is attached via a methylene bridge at the 3-position of the triazole ring . Its molecular formula is C₁₃H₁₆N₄, with a molecular weight of 228.29 g/mol and CAS No. 743444-21-5 . The compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence biological activity, solubility, and pharmacokinetics.
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-3-7-12(8-4-1)15-11-14-17-16-13-9-5-2-6-10-18(13)14/h1,3-4,7-8,15H,2,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJNELXWRKRYSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile with aniline under specific conditions . The reaction conditions often include the use of carboxylic acid anhydrides or chlorides as acylating agents, with the reaction proceeding at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline undergoes various chemical reactions, including:
Acylation: Reacts with carboxylic acid anhydrides and chlorides to form acyl derivatives.
Substitution: The compound can undergo substitution reactions at the nitrogen atom in the heteroring or the methylene carbon atom.
Common Reagents and Conditions
Acylation: Carboxylic acid anhydrides or chlorides, elevated temperatures.
Substitution: Various electrophiles under appropriate conditions.
Major Products
Acylation Products: N-acyl and C-acyl derivatives depending on the reaction conditions.
Substitution Products: Substituted derivatives at the nitrogen or methylene carbon atom.
Scientific Research Applications
N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations on the Aniline Ring
2,3-Dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
- Molecular Formula : C₁₆H₂₂N₄
- Molecular Weight : 270.38 g/mol
- This substitution may also sterically hinder interactions with target proteins compared to the parent compound.
4-Methoxy-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
- Molecular Formula : C₁₅H₁₈N₄O
- Key Differences : The para-methoxy group introduces electron-donating effects, altering electronic distribution and hydrogen-bonding capacity. This modification could improve binding affinity to receptors requiring electron-rich aromatic systems. Safety guidelines highlight precautions for handling due to flammability risks .
3-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Core Structural Modifications
N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-benzotriazole-5-carboxamide
- Molecular Formula : C₂₁H₁₉N₇O
- Key Differences : Replacement of the aniline group with a benzotriazole carboxamide introduces a larger, planar heterocycle. This modification likely enhances interactions with enzymes or receptors through π-π stacking and hydrogen bonding, though it may reduce blood-brain barrier penetration due to increased polarity .
3-(1-Adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- Molecular Formula : C₁₇H₂₅N₃
- Molecular Weight : 271.40 g/mol
- Key Differences : The adamantyl group, a bulky bicyclic hydrocarbon, significantly increases lipophilicity and steric bulk. This derivative is used in research targeting lipid-rich environments (e.g., viral envelopes or membrane-bound proteins) but may suffer from poor solubility .
Positional Isomerism
2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Antibacterial Properties
Quaternary ammonium derivatives of triazoloazepines, such as 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides, exhibit enhanced antibacterial activity due to their cationic nature, which disrupts bacterial membranes. However, the parent compound lacks this charged moiety, likely reducing its efficacy .
Biological Activity
N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a complex organic compound with notable biological activities attributed to its unique chemical structure. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is C14H17N5. It has a molecular weight of 253.32 g/mol. The compound features a triazoloazepine ring system that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N5 |
| Molecular Weight | 253.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | GPCXXYKBDUYTBV-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple anilines and hydrazine derivatives. The process includes cyclization to form the triazoloazepine structure under controlled conditions.
Antimicrobial Properties
Research has indicated that compounds with triazoloazepine structures exhibit significant antimicrobial activity. For instance:
- Study Findings : A study demonstrated that derivatives of this compound showed promising activity against various bacterial strains and fungi. The mechanism involved inhibition of cell wall synthesis and disruption of membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Case Study : A recent study assessed the compound's effects on colon cancer cell lines (HCT116 and HT29). Results indicated that it induced apoptosis through the mitochondrial pathway by upregulating pro-apoptotic proteins (Bax) and downregulating anti-apoptotic proteins (Bcl2), leading to increased Caspase 3 activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It has shown the ability to bind to various receptors modulating signaling pathways related to cell proliferation and survival.
Applications in Research and Industry
This compound holds potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
- Material Science : Its unique properties make it suitable for creating advanced materials with specific functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
